3-Methylpiperidin-3-ol hydrochloride
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Overview
Description
3-Methylpiperidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methylpiperidin-3-ol involves the reduction of 4-methyl-4-piperidone using hydrogen in the presence of a platinum borate catalyst . This reaction typically occurs under mild conditions, making it a convenient route for laboratory synthesis.
Industrial Production Methods
In industrial settings, the synthesis of 3-Methylpiperidin-3-ol hydrochloride may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methylpiperidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a platinum or palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Methylpiperidin-3-ol hydrochloride has several applications in scientific research:
Biology: This compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or enzymology .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the methyl and hydroxyl groups.
4-Methylpiperidine: Similar structure but with the methyl group at a different position.
3-Hydroxypiperidine: Lacks the methyl group but contains the hydroxyl group.
Uniqueness
3-Methylpiperidin-3-ol hydrochloride is unique due to the presence of both a methyl and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-methylpiperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(8)3-2-4-7-5-6;/h7-8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCBVPULCFBFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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